1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Brand Name: Vulcanchem
CAS No.: 1052604-02-0
VCID: VC7223937
InChI: InChI=1S/C18H14BrClN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3
SMILES: COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
Molecular Formula: C18H14BrClN4O3
Molecular Weight: 449.69

1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

CAS No.: 1052604-02-0

Cat. No.: VC7223937

Molecular Formula: C18H14BrClN4O3

Molecular Weight: 449.69

* For research use only. Not for human or veterinary use.

1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione - 1052604-02-0

Specification

CAS No. 1052604-02-0
Molecular Formula C18H14BrClN4O3
Molecular Weight 449.69
IUPAC Name 3-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Standard InChI InChI=1S/C18H14BrClN4O3/c1-27-13-6-7-14(19)10(8-13)9-23-16-15(21-22-23)17(25)24(18(16)26)12-4-2-11(20)3-5-12/h2-8,15-16H,9H2,1H3
Standard InChI Key RMSJMRZAIHEIGJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Br)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2

Introduction

Structural Overview

This compound features:

  • A pyrrolo[3,4-d] triazole core, which is a fused heterocyclic system combining pyrrole and triazole rings.

  • Two distinct aromatic substituents:

    • A 2-bromo-5-methoxyphenyl group attached via a methylene bridge.

    • A 4-chlorophenyl group directly bonded to the triazole ring.

  • Two carbonyl groups (dione functionality) on the pyrrolo-triazole scaffold.

Key Structural Features

FeatureDescription
Molecular formulaC17H12BrClN4O3
Functional groupsBromine (Br), Methoxy (-OCH3), Chloro (Cl), Carbonyl (-C=O)
Core structurePyrrolo[3,4-d] triazole
Substituents2-bromo-5-methoxyphenyl and 4-chlorophenyl

Synthesis

The synthesis of this compound likely involves:

  • Formation of the pyrrolo[3,4-d]123triazole core:

    • Cyclization reactions involving hydrazine derivatives and α-keto acids or esters are common methods for constructing triazole systems.

    • The pyrrole ring can be introduced through cyclization with appropriate precursors.

  • Substitution reactions:

    • The bromine and methoxy functionalities on the phenyl ring can be introduced via electrophilic aromatic substitution or direct functionalization.

    • The chlorophenyl group may be added through nucleophilic substitution or coupling reactions.

Spectroscopic Characterization

To confirm the structure of this compound, advanced spectroscopic techniques are typically employed:

Techniques and Expected Data

TechniqueExpected Observations
NMR Spectroscopy- Proton (1H^1H) NMR: Signals for aromatic protons and methylene group.
- Carbon (13C^{13}C) NMR: Peaks for aromatic carbons and carbonyl groups.
Mass Spectrometry (MS)Molecular ion peak corresponding to M+M^+ = 432 g/mol (approx.).
Infrared (IR) SpectroscopyPeaks for carbonyl (C=OC=O) stretching (~1700 cm1^{-1}) and C-H bonds.
Elemental AnalysisConsistent with molecular formula C17H12BrClN4O3C_{17}H_{12}BrClN_4O_3.

Biological Significance

Pyrrolo-triazole derivatives are known for their diverse pharmacological properties:

  • Antimicrobial activity: Effective against bacterial and fungal pathogens.

  • Anticancer potential: Inhibition of cell proliferation in cancer models.

  • Anti-inflammatory effects: Reduction of inflammatory markers in vitro.

The specific substituents on this compound (e.g., bromine and methoxy groups) may enhance its biological activity by modulating lipophilicity and electronic properties.

Synthetic Utility

This compound could serve as:

  • A precursor for further functionalization in drug development.

  • A ligand in coordination chemistry due to its triazole nitrogen atoms.

Table: Comparison with Similar Pyrrolo-Triazole Derivatives

PropertyTitle CompoundRelated Compound [Example]
SubstituentsBromine, Methoxy, ChlorophenylPhenyl, Hydroxyphenyl
Biological ActivityPotential antimicrobial/anticancerReported anti-inflammatory
Synthesis ComplexityModerate to HighModerate

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator